4-Cyclobutyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
4-Cyclobutyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridopyrimidine Core: This involves the condensation of appropriate pyridine and pyrimidine derivatives under controlled conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Cyclobutyl and Methyl Substitutions: These groups are typically introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its biological activity.
Common Reagents and Conditions
Oxidation: m-CPBA, performed at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
4-Cyclobutyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves the inhibition of specific protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis . By inhibiting these kinases, the compound can effectively halt the proliferation of cancer cells and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Quinazoline: Another class of compounds with significant anticancer properties.
Furo[2,3-d]pyrimidine: Exhibits diverse biological activities, including anticancer effects.
Uniqueness
4-Cyclobutyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain protein kinases. This makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C20H23N7 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C20H23N7/c1-14-24-17(15-4-2-5-15)12-18(25-14)26-8-10-27(11-9-26)20-16-6-3-7-21-19(16)22-13-23-20/h3,6-7,12-13,15H,2,4-5,8-11H2,1H3 |
InChI Key |
SJHHLVCQWPONQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=CC=N4)C5CCC5 |
Origin of Product |
United States |
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